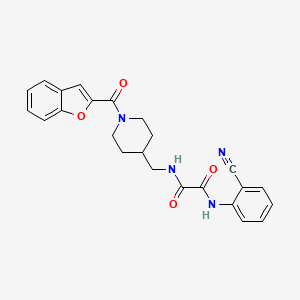

N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-(2-cyanophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4/c25-14-18-6-1-3-7-19(18)27-23(30)22(29)26-15-16-9-11-28(12-10-16)24(31)21-13-17-5-2-4-8-20(17)32-21/h1-8,13,16H,9-12,15H2,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZAOZBESBHPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Piperidine Ring Formation: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

Coupling Reactions: The benzofuran and piperidine intermediates are coupled using reagents such as carbodiimides to form the desired oxalamide linkage.

Final Product Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

Reduction: The oxalamide linkage can be reduced to form amine derivatives.

Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

Oxidation Products: Quinone derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

Pathway Modulation: Influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following analysis compares the target compound with structurally related oxalamides from the evidence, focusing on synthetic methods , physicochemical properties , biological activity , and metabolic stability .

Key Observations :

- The target compound’s benzofuran-2-carbonyl-piperidinylmethyl group is distinct from thiazol-substituted piperidine derivatives (e.g., compound 8) or adamantyl-containing oxalamides .

- The 2-cyanophenyl group is structurally analogous to the 3-cyanophenyl in compound 22 , though positional isomerism may alter electronic properties and target binding.

- Synthetic yields for similar compounds range widely (23–55%), suggesting challenges in optimizing reactions for complex substituents .

Key Observations :

- Piperidine-containing oxalamides (e.g., compound 8) demonstrate antiviral activity, likely due to interactions with viral glycoproteins . The target compound’s benzofuran-piperidine moiety may enhance lipophilicity and target engagement.

- Cyanophenyl groups (e.g., compound 22) are associated with improved metabolic stability compared to chlorophenyl or methoxyphenyl groups, as seen in cytochrome P450 inhibition assays .

Metabolic and Toxicological Profiles

Key Observations :

- Oxalamides with electron-withdrawing groups (e.g., cyanophenyl) are less prone to amide hydrolysis compared to esters or alkoxy substituents .

- S336 and its analogs show negligible CYP3A4 inhibition (<50% at 10 µM), suggesting a favorable safety profile for the target compound .

Biological Activity

N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide is a novel compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis and Chemical Structure

The compound can be synthesized through a multi-step process involving the reaction of benzofuran derivatives with piperidine and cyanophenyl oxalamide. Its chemical structure is characterized by the presence of a benzofuran moiety, which is known for its diverse biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant activity against various cancer cell lines, including hepatocellular carcinoma (HePG2), breast cancer (MCF-7), cervical cancer (Hela), and prostate cancer (PC3). The IC50 values for these compounds ranged from 11 to 17 µM against HePG2 and PC3 cell lines, indicating promising anticancer activity compared to standard treatments like doxorubicin (DOX) .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 8 | HePG2 | 11–17 | PI3K and VEGFR-2 inhibition |

| Doxorubicin | HePG2 | 4.17–8.87 | DNA intercalation |

| Compound 8 | PC3 | 11–17 | PI3K and VEGFR-2 inhibition |

Mechanistic Studies

The mechanism of action for this compound involves dual inhibition of key signaling pathways. It has been shown to inhibit phosphoinositide 3-kinase (PI3K) with an IC50 of 2.21 nM and vascular endothelial growth factor receptor 2 (VEGFR-2) with an IC50 of 86 nM . This dual action suggests its potential as a therapeutic agent in oncology.

Table 2: Enzymatic Inhibition Profile

| Target Enzyme | Compound 8 IC50 (nM) | Reference Compound IC50 (nM) |

|---|---|---|

| PI3K | 2.21 ± 0.11 | LY294002: 6.18 ± 0.20 |

| VEGFR-2 | 86 ± 4 | Sorafenib: 34 ± 0.86 |

Cell Cycle Arrest and Apoptosis

Further investigations into the biological activity revealed that compound 8 induced cell cycle arrest in the G1/S phase and promoted apoptosis in Hela cells. Specifically, it caused a significant increase in the percentage of cells in the pre-G1 phase indicative of apoptosis after exposure .

Table 3: Cell Cycle Distribution in Hela Cells

| Compound | % G0–G1 | % S | % G2/M | % Pre-G1 Apoptosis |

|---|---|---|---|---|

| Compound 8 | 47.06 | 51.23 | 1.71 | 24.71 |

| Control | 46.26 | 42.99 | 10.75 | 1.95 |

Case Studies

In a study evaluating various benzofuran derivatives, compound 8 exhibited superior anticancer activity compared to other synthesized compounds, leading to further exploration of its therapeutic potential. The results indicated that compounds with similar structural motifs could serve as effective agents against multiple cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.